Choline chloride C-11
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Overview
Description
Choline chloride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient involved in various biological processes. The “C-11” designation refers to the carbon-11 isotope, a radioactive form of carbon used as a tracer in medical imaging. This compound is particularly significant in detecting and monitoring cancer, especially prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline chloride C-11 is synthesized by radiolabeling choline with carbon-11. The process involves the methylation of dimethylethanolamine with carbon-11 labeled methyl iodide. The reaction typically occurs in a specialized synthesis module designed for handling radioactive materials. The reaction conditions include a controlled environment to ensure the safe handling of the radioactive isotope .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce carbon-11. The carbon-11 is then incorporated into choline through a series of chemical reactions. The entire process is conducted under stringent safety protocols to manage the radioactive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: Choline chloride C-11 undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine.
Substitution: The hydroxyl group in choline can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Betaine is a major product formed from the oxidation of choline.
Substitution: Various substituted choline derivatives can be formed depending on the reagents used.
Scientific Research Applications
Choline chloride C-11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and chemical reactions.
Biology: Helps in understanding cellular processes and membrane synthesis.
Medicine: Primarily used in PET imaging to detect and monitor cancer, particularly prostate cancer. .
Industry: Utilized in the development of new imaging agents and diagnostic tools.
Mechanism of Action
Choline chloride C-11 works by being incorporated into phosphatidylcholine, a major component of cell membranes. Cancer cells, which have higher rates of cell membrane synthesis, take up more this compound compared to normal cells. This increased uptake allows for the visualization of tumors during PET imaging. The compound is phosphorylated by choline kinase into phosphorylcholine, which gets trapped inside the cell, making it an effective marker for cellular proliferation .
Comparison with Similar Compounds
Fluorine-18 Fluorodeoxyglucose (FDG): Another radiolabeled compound used in PET imaging.
Carbon-11 Methionine: Used in PET imaging for brain tumors and other cancers.
Comparison:
Choline chloride C-11 vs. Fluorine-18 Fluorodeoxyglucose: this compound is more effective in detecting prostate cancer recurrence due to its higher uptake in cancer cells.
This compound vs. Carbon-11 Methionine: Both compounds are used in cancer imaging, but this compound is preferred for prostate cancer due to its specific uptake in prostate cancer cells.
This compound stands out due to its specific uptake in cancer cells, making it a valuable tool in the early detection and monitoring of cancer.
Properties
Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. | |
CAS No. |
87591-54-6 |
Molecular Formula |
C5H14ClNO |
Molecular Weight |
138.62 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1; |
InChI Key |
SGMZJAMFUVOLNK-ULWFUOSBSA-M |
Isomeric SMILES |
C[N+](C)([11CH3])CCO.[Cl-] |
SMILES |
C[N+](C)(C)CCO.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
87591-54-6 | |
solubility |
Soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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